molecular formula C17H13ClN4S B4888358 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4888358
M. Wt: 340.8 g/mol
InChI Key: LHJCEEBGLTXGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole system, with a chlorophenylmethylsulfanyl group at the 3-position and a methyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Halogens, nitro groups

Major Products Formed

Scientific Research Applications

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
  • 3-(Allylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to the presence of the 2-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S/c1-22-14-9-5-3-7-12(14)15-16(22)19-17(21-20-15)23-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCEEBGLTXGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 5
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 6
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3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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